molecular formula C7H11O3- B11819090 6-Oxoheptanoate

6-Oxoheptanoate

Cat. No.: B11819090
M. Wt: 143.16 g/mol
InChI Key: IZOQMUVIDMLRDC-UHFFFAOYSA-M
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Description

6-Oxoheptanoate is a chemical compound that belongs to the class of 6-oxo monocarboxylic acids. It is a derivative of heptanoic acid, characterized by the presence of an oxo group at the sixth carbon position. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 6-Oxoheptanoate involves the reaction of 6-chloroacetyl chloride with a nucleophilic reagent in the presence of a condensing agent and phosphorus pentoxide (P2O5). This reaction produces 6-chloroacetyl cyanide, which is then hydrolyzed under acidic conditions and subjected to another nucleophilic substitution reaction to yield the target compound .

Another method involves performing a Grignard reaction on 1-bromo-5-chloropentane with magnesium to obtain a Grignard reagent. This reagent is then condensed with diethyl oxalate, followed by hydrolysis and purification to produce this compound .

Industrial Production Methods

The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations to enhance yield and reduce production costs. The use of efficient condensing agents and controlled reaction conditions ensures high purity and minimal side reactions, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Oxoheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution reactions can generate a wide range of functionalized derivatives .

Scientific Research Applications

6-Oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for bioactive molecules.

    Industry: This compound is used in the production of specialty chemicals, polymers, and other industrial products .

Mechanism of Action

The mechanism of action of 6-Oxoheptanoate involves its interaction with specific molecular targets and pathways. The oxo group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as a substrate for enzymes, influencing metabolic processes and biochemical pathways. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in both biological and chemical contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxoheptanoate is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties. Its ability to undergo a wide range of chemical reactions makes it valuable in synthetic chemistry and industrial applications. Additionally, its potential biological activities and applications in medicine further highlight its significance .

Properties

Molecular Formula

C7H11O3-

Molecular Weight

143.16 g/mol

IUPAC Name

6-oxoheptanoate

InChI

InChI=1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2-5H2,1H3,(H,9,10)/p-1

InChI Key

IZOQMUVIDMLRDC-UHFFFAOYSA-M

Canonical SMILES

CC(=O)CCCCC(=O)[O-]

Origin of Product

United States

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